Tifuvirtide

HIV-1 Fusion Inhibitor Drug Resistance

Procure Tifuvirtide (T-1249) as your definitive positive control for HIV fusion inhibition studies. Unlike first-generation enfuvirtide, this 39-amino acid peptide retains full potency (IC50 <0.05 μg/mL) against enfuvirtide-resistant HIV-1 and exhibits only a 2-fold potency loss against HIV-2, ensuring reproducible data in resistance profiling and broad-spectrum entry assays. Essential for laboratories requiring a fusion inhibitor that eliminates cross-resistance confounding variables.

Molecular Formula C235H341N57O67
Molecular Weight 5037 g/mol
CAS No. 251562-00-2
Cat. No. B3062396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTifuvirtide
CAS251562-00-2
Synonymspeptide T1249
T-1249 peptide
tifuvirtide
Molecular FormulaC235H341N57O67
Molecular Weight5037 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)O)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC8=CC=CC=C8)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C
InChIInChI=1S/C235H341N57O67/c1-20-120(13)194(290-218(342)155(69-83-184(246)303)258-198(322)122(15)254-201(325)149(63-77-178(240)297)263-211(335)157(71-85-187(307)308)270-221(345)166(97-117(7)8)280-222(346)164(95-115(3)4)277-199(323)124(17)256-235(359)196(125(18)294)292-234(358)195(121(14)21-2)291-217(341)148(58-38-42-94-239)261-205(329)150(64-78-179(241)298)265-212(336)158(72-86-188(309)310)272-227(351)172(104-131-111-251-142-52-32-27-47-137(131)142)284-215(339)159(73-87-189(311)312)267-208(332)153(67-81-182(244)301)269-226(350)170(257-126(19)295)102-129-109-249-140-50-30-25-45-135(129)140)233(357)275-154(68-82-183(245)302)209(333)264-151(65-79-180(242)299)207(331)266-156(70-84-186(305)306)210(334)260-146(56-36-40-92-237)204(328)287-175(107-185(247)304)230(354)274-161(75-89-191(315)316)214(338)282-169(101-128-59-61-134(296)62-60-128)225(349)271-160(74-88-190(313)314)213(337)279-165(96-116(5)6)220(344)268-152(66-80-181(243)300)206(330)259-145(55-35-39-91-236)202(326)278-167(98-118(9)10)224(348)288-176(108-193(319)320)231(355)262-147(57-37-41-93-238)203(327)283-171(103-130-110-250-141-51-31-26-46-136(130)141)219(343)255-123(16)200(324)289-177(114-293)232(356)281-168(99-119(11)12)223(347)286-173(105-132-112-252-143-53-33-28-48-138(132)143)228(352)273-162(76-90-192(317)318)216(340)285-174(106-133-113-253-144-54-34-29-49-139(133)144)229(353)276-163(197(248)321)100-127-43-23-22-24-44-127/h22-34,43-54,59-62,109-113,115-125,145-177,194-196,249-253,293-294,296H,20-21,35-42,55-58,63-108,114,236-239H2,1-19H3,(H2,240,297)(H2,241,298)(H2,242,299)(H2,243,300)(H2,244,301)(H2,245,302)(H2,246,303)(H2,247,304)(H2,248,321)(H,254,325)(H,255,343)(H,256,359)(H,257,295)(H,258,322)(H,259,330)(H,260,334)(H,261,329)(H,262,355)(H,263,335)(H,264,333)(H,265,336)(H,266,331)(H,267,332)(H,268,344)(H,269,350)(H,270,345)(H,271,349)(H,272,351)(H,273,352)(H,274,354)(H,275,357)(H,276,353)(H,277,323)(H,278,326)(H,279,337)(H,280,346)(H,281,356)(H,282,338)(H,283,327)(H,284,339)(H,285,340)(H,286,347)(H,287,328)(H,288,348)(H,289,324)(H,290,342)(H,291,341)(H,292,358)(H,305,306)(H,307,308)(H,309,310)(H,311,312)(H,313,314)(H,315,316)(H,317,318)(H,319,320)/t120-,121-,122-,123-,124-,125+,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,194-,195-,196-/m0/s1
InChIKeyZFEAMMNVDPDEGE-LGRGJMMZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tifuvirtide (T-1249) Procurement Guide: 39-Amino Acid Peptide HIV-1 Fusion Inhibitor


Tifuvirtide (T-1249, CAS 251562-00-2) is a 39-amino acid synthetic peptide fusion inhibitor designed to block HIV-1 entry into host cells [1]. Engineered as a hybrid retroviral envelope polypeptide incorporating sequences from HIV-1, HIV-2, and SIV, it binds to the gp41 subunit of the HIV envelope glycoprotein, preventing the conformational changes required for viral–host cell membrane fusion [2]. Tifuvirtide represents a second-generation fusion inhibitor developed to address the therapeutic limitations of the first-in-class agent enfuvirtide (T-20), particularly in the context of enfuvirtide-resistant viral populations [3].

Critical Procurement Distinction: Tifuvirtide versus Enfuvirtide and Other Fusion Inhibitors


Procurement of a fusion inhibitor for HIV research requires precise discrimination between tifuvirtide and its first-generation analog enfuvirtide. While both peptides target HIV-1 gp41, they exhibit distinct binding epitopes and resistance profiles that preclude interchangeable use in studies involving enfuvirtide-experienced viral isolates or HIV-2 models [1]. Specifically, tifuvirtide binds to a region of gp41 that is topologically distinct from the enfuvirtide binding site, enabling it to retain full inhibitory activity against viral strains that have developed high-level resistance to enfuvirtide [2]. Furthermore, the differential susceptibility of HIV-2 clinical isolates to these two fusion inhibitors—with tifuvirtide demonstrating markedly less potency loss relative to enfuvirtide—underscores the necessity for compound-specific sourcing in HIV-2 entry inhibition studies [3]. Substitution with enfuvirtide or other in-class peptides would introduce confounding resistance variables and fundamentally alter experimental outcomes.

Quantitative Differentiators for Tifuvirtide (CAS 251562-00-2) Procurement


Retained Inhibitory Activity Against Enfuvirtide-Resistant HIV-1 Isolates

Tifuvirtide demonstrates complete retention of inhibitory activity against enfuvirtide-resistant HIV-1 clones, a critical differentiator from first-generation fusion inhibitors. In phenotypic assays, the IC50 of tifuvirtide for both baseline and enfuvirtide-resistant follow-up clones remained below 0.05 μg/ml, indicating a complete lack of cross-resistance between the two fusion inhibitors [1]. In contrast, enfuvirtide IC50 values for resistant clones ranged from 0.6 to 12.8 μg/ml, representing a 46- to 984-fold increase relative to baseline (0.013 ± 0.010 μg/ml) [2]. This lack of cross-resistance is mechanistically attributed to tifuvirtide's distinct binding epitope on HIV-1 gp41, which lies outside the canonical enfuvirtide-interacting region [3].

HIV-1 Fusion Inhibitor Drug Resistance

Superior Potency Retention Against HIV-2 Clinical Isolates

Tifuvirtide exhibits markedly superior retention of inhibitory activity against HIV-2 clinical isolates compared to enfuvirtide. In a head-to-head evaluation of 19 primary HIV-2 and 7 HIV-1 clinical isolates, tifuvirtide was only 2-fold less active against HIV-2 than HIV-1, whereas enfuvirtide demonstrated a 211-fold reduction in potency [1]. For CCR5-tropic isolates, tifuvirtide IC50 values ranged from 2.3 to 21.9 nM for HIV-2, compared to 1.4 to 8 nM for HIV-1 [2]. In contrast, enfuvirtide IC50 increases for HIV-2 clinical isolates ranged from 7-fold to >500-fold relative to HIV-1 [3].

HIV-2 Fusion Inhibitor Cross-species Activity

In Vivo Antiretroviral Efficacy in Heavily Treatment-Experienced Patients

In a 14-day Phase 1/2 dose-escalation monotherapy study (n=115), tifuvirtide demonstrated potent, dose-dependent in vivo antiretroviral activity in patients with advanced HIV disease (baseline median CD4+ cell count: 57 cells/µL) and extensive prior antiretroviral exposure (median: 11 drugs) [1]. At the highest dose (192 mg/day subcutaneous), tifuvirtide produced a median maximum plasma HIV-1 RNA reduction of −1.96 log10 copies/mL (95% CI: −2.02 to −1.37) [2]. By comparison, historical data for enfuvirtide monotherapy over a similar 14-day period shows a mean HIV-1 RNA reduction of −1.33 log10 copies/mL [3].

HIV-1 Clinical Trial Viral Load Reduction

Synergistic Activity When Combined with Other Entry Inhibitors

Tifuvirtide exhibits additive to synergistic antiviral activity when combined with other entry inhibitors, including enfuvirtide and AMD 887, as well as with agents from other antiretroviral classes (reverse transcriptase inhibitors zidovudine and tenofovir, and protease inhibitors) [1]. This synergistic profile distinguishes tifuvirtide from other fusion inhibitors that may display purely additive or antagonistic interactions in combination regimens. The mechanistic basis for this synergy is hypothesized to involve tifuvirtide's distinct gp41 binding site, which allows for complementary inhibition of the viral fusion process when paired with enfuvirtide [2].

HIV-1 Combination Therapy Synergy

Defined Research Applications for Tifuvirtide Procurement


Enfuvirtide-Resistant HIV-1 Model Systems

Laboratories investigating the mechanisms of HIV-1 gp41-mediated fusion escape or evaluating next-generation fusion inhibitor candidates should procure tifuvirtide as the positive control of choice. As demonstrated in Section 3, tifuvirtide retains full inhibitory activity (IC50 <0.05 μg/ml) against enfuvirtide-resistant clones, whereas enfuvirtide itself is rendered ineffective (IC50 up to 12.8 μg/ml) [1]. This makes tifuvirtide uniquely suited for experiments requiring a fusion inhibitor that remains active against enfuvirtide-experienced viral populations, eliminating the confounding variable of cross-resistance.

HIV-2 Entry Inhibition and Pan-Retroviral Fusion Studies

Research programs focused on HIV-2 biology or the development of broad-spectrum retroviral fusion inhibitors should prioritize tifuvirtide procurement. Unlike enfuvirtide, which suffers a 211-fold loss of potency against HIV-2, tifuvirtide exhibits only a 2-fold reduction in activity [2]. This retention of potency enables meaningful dose-response analyses in HIV-2 cell culture models, positioning tifuvirtide as the only commercially available fusion inhibitor suitable for HIV-2 entry studies [3].

Benchmarking Novel Fusion Inhibitors in Preclinical Efficacy Models

Investigators developing novel peptide or small-molecule HIV-1 fusion inhibitors should acquire tifuvirtide to serve as a quantitative in vivo efficacy benchmark. The documented median plasma HIV-1 RNA reduction of −1.96 log10 copies/mL at 192 mg/day in heavily treatment-experienced patients provides a well-characterized reference point for assessing the relative potency of new candidates [4]. This historical comparator is particularly valuable for translational studies bridging in vitro potency to anticipated clinical efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tifuvirtide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.